2,4-Quinazolinediamine, 6,7-dimethoxy-N,N'-dimethyl-N,N'-dioctyl-
Beschreibung
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes two methoxy groups at the 6 and 7 positions, and N,N’-dimethyl-N,N’-dioctyl substitutions. It is primarily used in scientific research due to its potential biological and chemical properties.
Eigenschaften
CAS-Nummer |
838902-91-3 |
|---|---|
Molekularformel |
C28H48N4O2 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-N,4-N-dimethyl-2-N,4-N-dioctylquinazoline-2,4-diamine |
InChI |
InChI=1S/C28H48N4O2/c1-7-9-11-13-15-17-19-31(3)27-23-21-25(33-5)26(34-6)22-24(23)29-28(30-27)32(4)20-18-16-14-12-10-8-2/h21-22H,7-20H2,1-6H3 |
InChI-Schlüssel |
NJBFPFWUQNNPHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC)N(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then subjected to various substitution reactions to introduce the N,N’-dimethyl-N,N’-dioctyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace one of the substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar structure but with chloro groups instead of dimethyl-dioctyl substitutions.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group and chloro substitution.
Uniqueness
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specialized research applications and potential therapeutic uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
